molecular formula C11H11ClO2 B13164790 3-(3-Chlorophenyl)pent-2-enoicacid

3-(3-Chlorophenyl)pent-2-enoicacid

Katalognummer: B13164790
Molekulargewicht: 210.65 g/mol
InChI-Schlüssel: ZKZHDZCPOCQOEK-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)pent-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions. The general reaction scheme is as follows:

    Preparation of Boronic Acid: The boronic acid derivative of the desired chlorophenyl group is prepared.

    Coupling Reaction: The boronic acid is then coupled with a suitable pentenoic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)pent-2-enoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Raw Material Preparation: Sourcing and preparation of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)pent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)pent-2-enoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)pent-2-enoic acid involves its interaction with specific molecular targets and pathways. In the case of its fungicidal activity, the compound inhibits key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death. The exact molecular targets and pathways may vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Chlorophenyl)pent-2-enoic acid: Similar structure but with a different position of the chlorine atom.

    3-(3-Bromophenyl)pent-2-enoic acid: Bromine atom instead of chlorine.

    3-(3-Fluorophenyl)pent-2-enoic acid: Fluorine atom instead of chlorine.

Uniqueness

3-(3-Chlorophenyl)pent-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position of the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C11H11ClO2

Molekulargewicht

210.65 g/mol

IUPAC-Name

(Z)-3-(3-chlorophenyl)pent-2-enoic acid

InChI

InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7-

InChI-Schlüssel

ZKZHDZCPOCQOEK-FPLPWBNLSA-N

Isomerische SMILES

CC/C(=C/C(=O)O)/C1=CC(=CC=C1)Cl

Kanonische SMILES

CCC(=CC(=O)O)C1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.